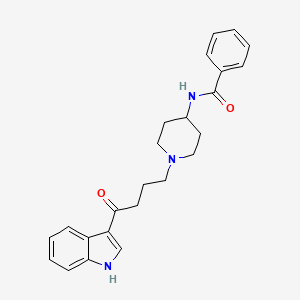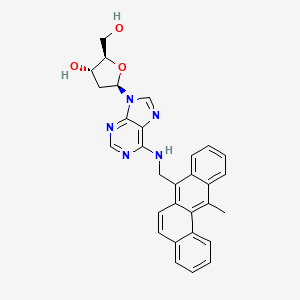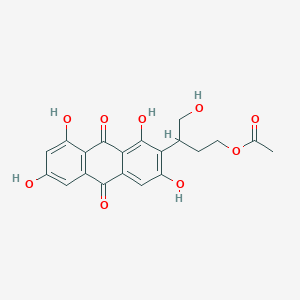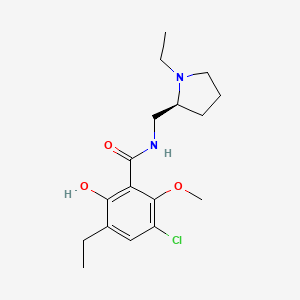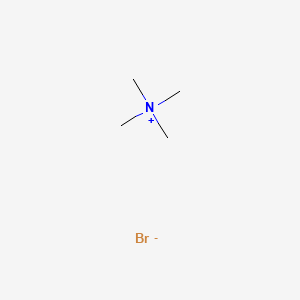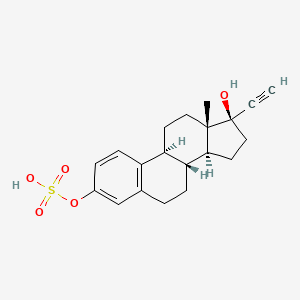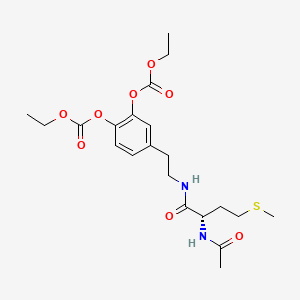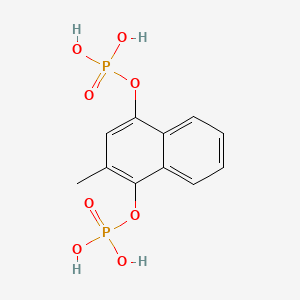
Menadiol diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El difosfato de menadiol, también conocido como difosfato de menadiol sódico, es una forma sintética y soluble en agua de la vitamina K. Se utiliza principalmente para personas que no pueden absorber suficiente vitamina K de su dieta debido a dificultades para absorber sustancias grasas. La vitamina K es esencial para la coagulación sanguínea y la salud ósea .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El difosfato de menadiol se puede sintetizar mediante la fosforilación del menadiol. El proceso implica la reacción del menadiol con ácido fosfórico en condiciones controladas para formar el éster difosfato . La reacción generalmente requiere un catalizador y se lleva a cabo en atmósfera inerte para evitar la oxidación.
Métodos de producción industrial
La producción industrial del difosfato de menadiol implica la síntesis a gran escala utilizando métodos similares a los del laboratorio, pero optimizados para la eficiencia y el rendimiento. El proceso incluye la purificación del producto final para garantizar que cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El difosfato de menadiol experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Se puede reducir de nuevo a menadiol en condiciones específicas.
Sustitución: Los grupos fosfato se pueden sustituir por otros grupos funcionales en presencia de reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir los grupos fosfato en condiciones básicas.
Principales productos formados
Oxidación: Menadiona
Reducción: Menadiol
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El difosfato de menadiol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El difosfato de menadiol actúa como cofactor en la γ-carboxilación postraduccional de los residuos de ácido glutámico en varias proteínas. Esta modificación es crucial para la activación de los factores de coagulación dependientes de la vitamina K, incluidos la protrombina, el factor VII, el factor IX y el factor X. La presencia de estos factores es esencial para el correcto funcionamiento de la cascada de coagulación, que previene el sangrado excesivo .
Comparación Con Compuestos Similares
Compuestos similares
Menadiona (Vitamina K3): Una forma sintética de vitamina K que se puede convertir en vitamina K2 activa en el cuerpo.
Filoquinona (Vitamina K1): Una forma natural de vitamina K que se encuentra en las verduras de hoja verde.
Menaquinona (Vitamina K2): Producida por bacterias en el intestino e involucrada en la salud ósea y cardiovascular.
Singularidad
El difosfato de menadiol es único debido a su solubilidad en agua, lo que lo hace adecuado para pacientes con problemas de malabsorción de grasas. A diferencia de otras formas de vitamina K, se puede administrar en soluciones acuosas, lo que proporciona una alternativa para las personas que no pueden absorber las vitaminas liposolubles de manera efectiva .
Propiedades
Número CAS |
84-98-0 |
|---|---|
Fórmula molecular |
C11H12O8P2 |
Peso molecular |
334.16 g/mol |
Nombre IUPAC |
(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
JTNHOVZOOVVGHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Key on ui other cas no. |
84-98-0 |
Números CAS relacionados |
131-13-5 (tetra-hydrochloride salt) |
Sinónimos |
2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
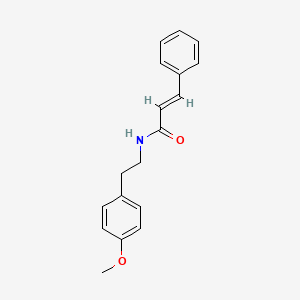

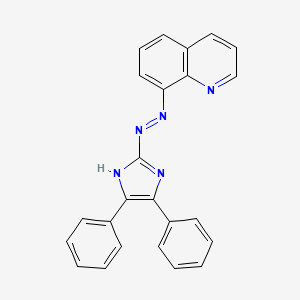
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
